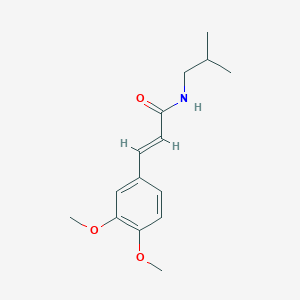![molecular formula C21H24N2O3S B11014053 Ethyl 4-[phenyl(phenylsulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B11014053.png)
Ethyl 4-[phenyl(phenylsulfanyl)acetyl]piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[phenyl(phenylsulfanyl)acetyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[phenyl(phenylsulfanyl)acetyl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkyl halide.
Addition of the Phenylsulfanyl Group: The phenylsulfanyl group can be added through a nucleophilic substitution reaction using thiophenol and a suitable leaving group.
Formation of the Ethyl Ester: The ethyl ester group can be formed by esterification of the carboxylic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.
化学反应分析
Types of Reactions
Ethyl 4-[phenyl(phenylsulfanyl)acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form a sulfone or sulfoxide derivative.
Reduction: The carbonyl group in the ester can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Ethyl 4-[phenyl(phenylsulfanyl)acetyl]piperazine-1-carboxylate depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfanyl group may play a role in enhancing the compound’s binding affinity or specificity for its target.
相似化合物的比较
Similar Compounds
Ethyl 4-[phenyl(phenylsulfanyl)acetyl]piperazine-1-carboxylate: The parent compound.
Ethyl 4-[phenyl(phenylsulfonyl)acetyl]piperazine-1-carboxylate: A sulfone derivative with potentially different biological activity.
Ethyl 4-[phenyl(phenylsulfanyl)acetyl]piperazine-1-carboxamide: An amide derivative with altered chemical properties.
Uniqueness
This compound is unique due to the presence of the phenylsulfanyl group, which can impart distinct chemical and biological properties compared to other similar compounds. This group may enhance the compound’s stability, solubility, or binding interactions, making it a valuable molecule for various applications.
属性
分子式 |
C21H24N2O3S |
|---|---|
分子量 |
384.5 g/mol |
IUPAC 名称 |
ethyl 4-(2-phenyl-2-phenylsulfanylacetyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C21H24N2O3S/c1-2-26-21(25)23-15-13-22(14-16-23)20(24)19(17-9-5-3-6-10-17)27-18-11-7-4-8-12-18/h3-12,19H,2,13-16H2,1H3 |
InChI 键 |
XCWNSEAAXMPCJC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxamide](/img/structure/B11013979.png)
![N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11013980.png)

![4,5-dimethoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B11013986.png)

![3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B11014002.png)
![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B11014016.png)

![N-[3-(methylsulfanyl)phenyl]-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11014019.png)
![3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide](/img/structure/B11014022.png)
![Dimethyl 5-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11014027.png)
![N-(2-methoxybenzyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11014030.png)
![(2E)-3-(4-methoxyphenyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B11014037.png)
![N-{(2S)-1-[(2-hydroxy-2-phenylethyl)amino]-1-oxopropan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11014043.png)
